REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([Cl:18])=[N:10][N:9]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH:21]([OH:25])[CH2:20]1>CS(C)=O>[Cl:18][C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([N:19]2[CH2:24][CH2:23][CH2:22][CH:21]([OH:25])[CH2:20]2)=[N:9][N:10]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
273 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 90° C. for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
Next day the reaction was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The solution was purified by Gilson reverse phase liquid chromatography (10% to 90% CH3CN/H2O/0.1% TFA)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)N1CC(CCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |